(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
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Overview
Description
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine: is an organic compound that features a pyrazole ring substituted with a pyridine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation of Hydrazine with Carbonyl Compounds: One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The pyridine ring can be introduced through subsequent reactions.
Multicomponent Reactions: Another approach involves multicomponent reactions where the pyrazole and pyridine rings are formed simultaneously in a single reaction vessel.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: PhI(OAc)2 in combination with TEMPO is commonly used for the oxidation of the amine group.
Catalysts: Metal catalysts such as palladium and copper are often employed in substitution reactions.
Major Products:
Aldehydes and Ketones: Resulting from the oxidation of the amine group.
Substituted Pyrazoles and Pyridines: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology and Medicine:
Enzyme Inhibition: It has been studied as a selective inhibitor of cytochrome P450 2A6, which is involved in drug metabolism.
Industry:
Materials Science:
Mechanism of Action
Enzyme Inhibition: The compound inhibits cytochrome P450 2A6 by binding to its active site, thereby preventing the metabolism of certain drugs.
Molecular Targets and Pathways:
Cytochrome P450 2A6: This enzyme is a key target, and the inhibition affects the metabolic pathways of various substrates.
Comparison with Similar Compounds
(5-(pyridin-3-yl)furan-2-yl)methanamine: This compound also features a pyridine ring and an amine group but has a furan ring instead of a pyrazole ring.
N-methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a methyl group and a different position of the pyridine ring.
Uniqueness:
Pyrazole Ring: The presence of the pyrazole ring in (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine provides unique reactivity and potential biological activity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHCSWRZZBYQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269772 |
Source
|
Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859239-26-2 |
Source
|
Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859239-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001269772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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